7-(3,5-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(3,5-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is attached to the quinazolinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the quinazolinone core.
Reduction: Reduction reactions could be used to modify the quinazolinone core or the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound could be studied for similar activities.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. Research could focus on evaluating the therapeutic potential of this compound in various disease models.
Industry
Industrially, this compound might be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique properties could make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-(3,5-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. This could involve binding to the active site of an enzyme or blocking a receptor, thereby inhibiting its function.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,5-dichlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
- 7-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
The uniqueness of 7-(3,5-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one lies in its specific fluorine substitutions, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in its applications.
Properties
Molecular Formula |
C24H21F3N4O |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
7-(3,5-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H21F3N4O/c25-17-9-15(10-18(26)13-17)16-11-21-19(23(32)12-16)14-28-24(29-21)31-7-5-30(6-8-31)22-4-2-1-3-20(22)27/h1-4,9-10,13-14,16H,5-8,11-12H2 |
InChI Key |
IHEQEPOELUNFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=C4C(=N3)CC(CC4=O)C5=CC(=CC(=C5)F)F |
Origin of Product |
United States |
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